4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . This compound is characterized by its thiophene ring, which is substituted with tert-butyl, ethyl, amino, and methyl groups, as well as two carboxylate groups. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The tert-butyl, ethyl, amino, and methyl groups are introduced through various substitution reactions, often involving reagents like alkyl halides and amines.
Carboxylation: The carboxylate groups are introduced via carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate groups can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2-carboxylate: Similar structure but with one less carboxylate group.
4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene: Lacks both carboxylate groups.
4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,5-dicarboxylate: Similar structure but with carboxylate groups at different positions.
Uniqueness
4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and ethyl groups, along with the amino and carboxylate groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Biological Activity
4-Tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with potential biological activities that have garnered attention in various fields of biomedical research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₁₃H₁₉NO₄S
- Molecular Weight : 285.36 g/mol
- CAS Number : 257610-86-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may influence several pathways, including:
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may help mitigate oxidative stress in cells.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and pharmacokinetics.
- Receptor Modulation : There is evidence suggesting that this compound may modulate receptor activity related to neurotransmission and inflammation.
Biological Activity Data
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. Results indicated a significant reduction in cell death and oxidative markers when treated with varying concentrations of the compound.
- Anti-inflammatory Properties : Another research focused on its anti-inflammatory effects in a murine model of arthritis. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores for inflammation.
- Metabolic Studies : Pharmacokinetic studies showed that after administration, the compound was rapidly absorbed and distributed within various tissues, indicating a potential for systemic effects.
Research Findings
Recent findings highlight the compound's potential as a therapeutic agent due to its multifaceted biological activities:
- Toxicity Profile : Toxicological assessments revealed that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity in certain cell lines.
- Synergistic Effects : Combination studies with other pharmacological agents demonstrated enhanced efficacy when used in conjunction with anti-inflammatory drugs.
Properties
IUPAC Name |
4-O-tert-butyl 2-O-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-6-17-12(16)9-7(2)8(10(14)19-9)11(15)18-13(3,4)5/h6,14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLQUYTXTCGZMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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